2,5(1H,3H)-Quinazolinedione, 4-(2-chlorophenyl)-4,6,7,8-tetrahydro-
Description
This compound belongs to the quinazoline-dione family, characterized by a bicyclic core comprising fused pyrimidine and benzene rings. The tetrahydro modification reduces aromaticity, enhancing conformational flexibility. The 2-chlorophenyl substituent at the 4-position introduces steric and electronic effects critical for biological interactions. Key properties include:
- Molecular Formula: $ \text{C}{16}\text{H}{14}\text{ClN}2\text{O}2 $ (inferred from )
- Melting Point: 284°C
- Spectral Data: FTIR peaks at 3253 cm$^{-1}$ (N-H), 1698 cm$^{-1}$ (C=O), and $ ^1\text{H NMR} $ signals confirming dimethyl groups (0.96 ppm, 1.03 ppm) and aromatic protons (7.23–7.39 ppm) .
- Synthesis: Microwave-assisted multicomponent synthesis using silty clay catalyst, highlighting efficient, eco-friendly production .
Properties
IUPAC Name |
4-(2-chlorophenyl)-1,3,4,6,7,8-hexahydroquinazoline-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c15-9-5-2-1-4-8(9)13-12-10(16-14(19)17-13)6-3-7-11(12)18/h1-2,4-5,13H,3,6-7H2,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGRVHDYNFGNCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(NC(=O)N2)C3=CC=CC=C3Cl)C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387816 | |
| Record name | 2,5(1H,3H)-Quinazolinedione, 4-(2-chlorophenyl)-4,6,7,8-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49668340 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
107775-56-4 | |
| Record name | 2,5(1H,3H)-Quinazolinedione, 4-(2-chlorophenyl)-4,6,7,8-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5(1H,3H)-Quinazolinedione, 4-(2-chlorophenyl)-4,6,7,8-tetrahydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chlorobenzoyl chloride with a suitable amine, followed by cyclization to form the quinazoline ring. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,5(1H,3H)-Quinazolinedione, 4-(2-chlorophenyl)-4,6,7,8-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.
Major Products Formed
The major products formed from these reactions include various substituted quinazolines, which can have different functional groups such as hydroxyl, amino, and alkyl groups.
Scientific Research Applications
Antipsychotic Activity
Research indicates that quinazoline derivatives exhibit antipsychotic properties. Notably, compounds similar to 2,5(1H,3H)-quinazolinedione have been studied for their efficacy in treating schizophrenia and other psychotic disorders. For instance, cloperidone, a related compound, has demonstrated effectiveness in clinical settings, suggesting that derivatives of this class may offer similar therapeutic benefits .
Antihypertensive Agents
Quinazolinediones have been investigated for their potential as antihypertensive agents. A study synthesized various derivatives of quinazolinediones and evaluated their blood pressure-lowering effects in animal models. The findings indicated that certain modifications to the quinazolinedione structure could enhance antihypertensive activity .
Anticancer Properties
There is growing interest in the anticancer applications of quinazolinediones. Research has shown that these compounds can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms. For example, one study highlighted the ability of specific quinazolinediones to target cancer cell pathways effectively .
Case Study 1: Cloperidone
Cloperidone is a well-documented antipsychotic drug derived from the quinazoline structure. This compound has been extensively studied for its pharmacological properties and is used clinically to manage schizophrenia. Its mechanism involves dopamine receptor antagonism, which is critical for its therapeutic effects .
Case Study 2: Synthesis of Antihypertensive Quinazolinediones
A recent study focused on the synthesis of 1-substituted 3-(2-chlorophenyl)-6-ethoxycarbonyl-5,7-dimethyl-2,4(1H,3H)-quinazolinediones. The synthesized compounds were tested for their antihypertensive effects in vivo, demonstrating significant reductions in blood pressure among treated subjects .
Data Tables
Mechanism of Action
The mechanism of action of 2,5(1H,3H)-Quinazolinedione, 4-(2-chlorophenyl)-4,6,7,8-tetrahydro- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and their implications:
Physicochemical Properties
- Thermal Stability: The main compound exhibits a high melting point (284°C), likely due to strong hydrogen bonding from quinazolinedione carbonyl groups .
- Solubility : The ethoxy/hydroxy derivative () has higher polarity, favoring aqueous solubility, whereas the 2-chlorophenyl analog (main compound) is more lipophilic .
Biological Activity
2,5(1H,3H)-Quinazolinedione derivatives, particularly those substituted with a chlorophenyl group, have garnered attention in medicinal chemistry due to their diverse biological activities. This compound, identified by its CAS number 484677-52-3, exhibits potential in various therapeutic applications including antitumor and antimicrobial activities. This article explores the biological activity of this specific quinazolinedione derivative through detailed research findings, case studies, and data tables.
Chemical Structure and Properties
- Molecular Formula : C17H19ClN2O2
- Molecular Weight : 320.80 g/mol
- CAS Number : 484677-52-3
The structure of 2,5(1H,3H)-Quinazolinedione includes a quinazoline core with a tetrahydro configuration and a chlorophenyl substituent. This structural framework is crucial for its biological interactions.
Antitumor Activity
Research indicates that quinazoline derivatives possess significant antitumor properties. A study demonstrated that quinazoline-2,4(1H,3H)-diones effectively inhibited the growth of multiple human tumor cell lines. The structure–activity relationship (SAR) analysis revealed that specific substitutions at the 3-position (D2) and 7-position (D3) of the quinazoline ring enhance antitumor activity. For instance:
| Compound | Average logGI50 | Activity |
|---|---|---|
| 60 | -6.1 | Significant inhibition |
| 65 | -6.13 | Significant inhibition |
| 69 | -6.44 | Most potent |
| 72 | -6.39 | Significant inhibition |
| 86 | -6.45 | Significant inhibition |
The presence of chlorophenethylureido at the D3 position was found to be essential for optimal activity .
Antimicrobial Activity
A recent study evaluated the antimicrobial properties of quinazoline-2,4(1H,3H)-dione derivatives against both Gram-positive and Gram-negative bacteria. The compounds displayed moderate antibacterial activity with notable efficacy against Staphylococcus aureus and Escherichia coli. The following table summarizes the inhibition zones observed:
| Compound | Inhibition Zone (mm) | MIC (mg/mL) | Bacterial Strain |
|---|---|---|---|
| 13 | 9 | 65 | Escherichia coli |
| 15 | 10 | 80 | Staphylococcus aureus |
| 14a | 12 | 70 | Candida albicans |
Compound 13 exhibited moderate activity comparable to standard antibiotics like ampicillin .
Study on Antioxidant Properties
In another investigation focusing on antioxidant activities, various substituted quinazolinones were evaluated using different assays (ABTS and CUPRAC). Compounds with hydroxyl groups in ortho or para positions relative to other substituents showed enhanced antioxidant capacities. The following table illustrates the antioxidant activity:
| Compound | TEAC Value |
|---|---|
| 21e | 3.46 |
| 21g | 2.62 |
| 21h | 2.74 |
These results indicate that structural modifications significantly influence antioxidant efficacy .
Q & A
Q. What are the optimal synthetic routes for 4-(2-chlorophenyl)-4,6,7,8-tetrahydroquinazoline-2,5(1H,3H)-dione, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including cyclization and functionalization of intermediates. For example, analogous compounds like 7-(3-chlorophenyl)-dihydroquinazolinones are synthesized via cyclocondensation of chlorophenyl-substituted amines with diketones or via nucleophilic substitution under reflux in polar aprotic solvents (e.g., DMF) . Key factors affecting yield include:
- Temperature : Higher temperatures (80–120°C) accelerate cyclization but may promote side reactions.
- Catalysts : Lewis acids (e.g., ZnCl₂) improve electrophilic aromatic substitution efficiency.
- Solvent polarity : Polar solvents enhance solubility of intermediates but may complicate purification.
Methodological recommendation: Use HPLC or TLC to monitor reaction progress and optimize quenching/purification steps .
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Essential for confirming regiochemistry and stereochemistry. For example, coupling constants in 1H NMR (e.g., J = 8–12 Hz for vicinal protons in tetrahydroquinazolinedione rings) help assign chair conformations .
- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks. A related chlorophenyl-dione derivative exhibited an R factor of 0.062 and mean C–C bond length of 0.005 Å in single-crystal studies .
- IR spectroscopy : Identifies carbonyl stretching vibrations (~1680–1720 cm⁻¹) and NH groups (~3200 cm⁻¹) .
Q. How can researchers mitigate contradictions in reported biological activity data for this compound?
Discrepancies in antimicrobial or pharmacological assays often arise from:
- Purity variations : Use HPLC (>95% purity) and elemental analysis to standardize test samples .
- Assay conditions : Validate protocols (e.g., MIC values) against control strains and replicate experiments under standardized nutrient media/pH .
- Structural analogs : Compare activity with derivatives (e.g., 4-(4-chlorophenyl) vs. 2-chlorophenyl substituents) to isolate electronic/steric effects .
Advanced Research Questions
Q. What computational methods can predict the stereochemical outcomes of asymmetric syntheses involving this quinazolinedione scaffold?
- DFT calculations : Model transition states to predict enantioselectivity in catalytic reactions (e.g., chiral Pd complexes for C–C bond formation). For example, B3LYP/6-31G* level calculations correlate well with experimental ee values in related heterocycles .
- Molecular docking : Screen for binding affinity in biological targets (e.g., kinase inhibitors) by simulating interactions with active-site residues .
Methodological recommendation: Pair computational predictions with experimental validation via chiral HPLC or X-ray crystallography .
Q. How can researchers resolve contradictions in reaction mechanisms proposed for the formation of the tetrahydroquinazolinedione core?
Divergent mechanisms (e.g., radical vs. ionic pathways) can be tested via:
- Kinetic isotope effects (KIE) : Compare kH/kD values to identify rate-determining steps involving proton transfer .
- Trapping experiments : Use radical scavengers (e.g., TEMPO) or electrophilic traps to intercept intermediates .
- In situ monitoring : Employ real-time FTIR or Raman spectroscopy to detect transient species .
Q. What strategies improve the stability of this compound under physiological conditions for in vivo studies?
- Prodrug design : Modify NH or carbonyl groups with hydrolyzable protecting groups (e.g., acetyl) to enhance solubility and reduce premature metabolism .
- Co-crystallization : Stabilize the lattice with co-formers (e.g., succinic acid) to improve thermal stability .
- Lyophilization : Optimize freeze-drying cycles to prevent hydrolysis of the lactam ring .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
